molecular formula C24H30N2O6 B2525317 3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921996-53-4

3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2525317
CAS No.: 921996-53-4
M. Wt: 442.512
InChI Key: MPHUZVFPYVSDOL-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds with complex benzamide derivatives, such as benzimidazole, benzoxazole, and benzothiazole, exhibit broad-spectrum antimicrobial activity against both bacterial (e.g., Escherichia coli, Staphylococcus aureus) and fungal (e.g., Candida albicans, Aspergillus niger) strains. These compounds could serve as a basis for developing new antimicrobial agents with significant efficacy against various microbial pathogens (Padalkar et al., 2014).

Cancer Research

Benzoxepine-1,2,3-triazole hybrids have shown potential as anticancer agents. The synthesis of these compounds and their evaluation against lung and colon cancer cell lines suggest their effectiveness in targeting cancer cells. This research indicates the possibility of using complex benzamide derivatives in cancer therapy, focusing on specific cancer types with the aim of developing targeted treatments (Kuntala et al., 2015).

Inhibitory Effects on Stearoyl-CoA Desaturase-1 (SCD-1)

Compounds related to the structural motif of the specified chemical have been identified as potent inhibitors of SCD-1, an enzyme involved in lipid metabolism. Inhibition of SCD-1 has implications for treating metabolic disorders, including obesity and diabetes, by modulating lipid profiles in organisms. The development of such inhibitors could lead to novel therapeutic agents for managing diseases related to lipid metabolism (Uto et al., 2009).

Synthesis of Novel Heterocycles

The synthesis of novel heterocyclic compounds, including those incorporating benzoxazepine and benzodiazepine derivatives, has been explored for their broad spectrum of biological activities. These activities range from antimicrobial to potential anxiolytic effects, demonstrating the versatility of such compounds in drug development and the exploration of new therapeutic avenues (Shaabani et al., 2009).

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-5-26-11-12-32-19-10-9-17(15-18(19)24(26)28)25-23(27)16-13-20(29-6-2)22(31-8-4)21(14-16)30-7-3/h9-10,13-15H,5-8,11-12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHUZVFPYVSDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.